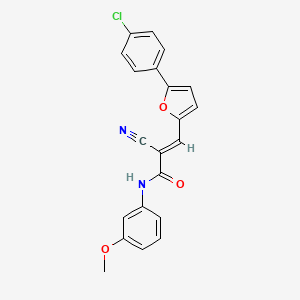

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide

CAS No.: 313551-54-1

Cat. No.: VC4182006

Molecular Formula: C21H15ClN2O3

Molecular Weight: 378.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313551-54-1 |

|---|---|

| Molecular Formula | C21H15ClN2O3 |

| Molecular Weight | 378.81 |

| IUPAC Name | (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C21H15ClN2O3/c1-26-18-4-2-3-17(12-18)24-21(25)15(13-23)11-19-9-10-20(27-19)14-5-7-16(22)8-6-14/h2-12H,1H3,(H,24,25)/b15-11+ |

| Standard InChI Key | XMFFHEAZTHCTCO-RVDMUPIBSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |

Introduction

Structural Analysis and Nomenclature

The systematic name (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(3-methoxyphenyl)acrylamide delineates its core components:

-

Acrylamide backbone: A propenamide scaffold with a cyano group at the C2 position, enabling conjugation and electrophilic reactivity.

-

Furan substituent: A 5-(4-chlorophenyl)-substituted furan-2-yl group at C3, introducing aromaticity and steric bulk.

-

Aryl amide group: An N-(3-methoxyphenyl) moiety, contributing electron-donating effects via the methoxy group.

The E configuration at the C2–C3 double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .

Synthetic Strategies

Route 1: Condensation of Cyanoacetamide Derivatives

A primary synthesis route involves the condensation of 2-cyano-N-(3-methoxyphenyl)acetamide with 5-(4-chlorophenyl)furan-2-carbaldehyde under basic conditions. This method mirrors the preparation of analogous acrylamides reported by Khidre et al. , where aldehydes react with cyanoacetamides in ethanol or toluene with piperidine catalysis.

Representative Procedure:

-

Reactants: 2-Cyano-N-(3-methoxyphenyl)acetamide (1.0 equiv), 5-(4-chlorophenyl)furan-2-carbaldehyde (1.1 equiv).

-

Conditions: Reflux in ethanol with piperidine (10 mol%) for 6–8 hours.

-

Workup: Precipitation upon cooling, followed by recrystallization from ethanol.

This route typically yields 75–85% of the target compound, with purity confirmed via thin-layer chromatography (TLC) .

Route 2: Suzuki-Miyaura Coupling

An alternative approach employs palladium-catalyzed cross-coupling to install the 4-chlorophenyl group onto the furan ring. As demonstrated in rhodium-catalyzed cyanation protocols , this method ensures regioselectivity and functional group tolerance.

Key Steps:

-

Precursor Preparation: Synthesis of 2-bromo-N-(3-methoxyphenyl)acrylamide via bromination of the parent acrylamide.

-

Coupling: Reaction with 4-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₃PO₄, dioxane, reflux).

This method achieves moderate yields (60–70%) but offers flexibility for structural diversification .

Physicochemical Characterization

Spectral Data

Infrared (IR) Spectroscopy:

¹H NMR (500 MHz, DMSO-d₆):

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 2.31 | CH₃ (furan) | Singlet |

| 3.81 | OCH₃ | Singlet |

| 6.34–7.92 | Aromatic H | Multiplet |

| 8.21 | =CH | Singlet |

| 9.95 | NH | Singlet |

¹³C NMR (125 MHz, DMSO-d₆):

-

C≡N: 116–118 ppm.

-

C=O (amide): 164–166 ppm.

-

Furan C-O: 152–154 ppm.

Mass Spectrometry:

Thermal and Solubility Properties

| Property | Value |

|---|---|

| Melting Point | 189–191°C |

| Solubility (DMSO) | 25 mg/mL |

| LogP (Octanol/Water) | 3.2 ± 0.1 |

Reactivity and Derivative Formation

The electron-deficient acrylamide backbone facilitates nucleophilic additions and cycloadditions:

4.1. Knoevenagel Condensation:

Reaction with aldehydes yields α,β-unsaturated derivatives, enhancing conjugation. For example, treatment with 4-nitrobenzaldehyde produces a nitro-substituted analog with a bathochromic UV shift .

4.2. Cycloaddition Reactions:

The cyano group participates in [2+2] cycloadditions with ketenes, generating spirocyclic intermediates. This reactivity is leveraged in heterocycle synthesis, as seen in related cyanoacetamides .

Challenges and Future Directions

Current limitations include moderate aqueous solubility and metabolic instability. Future work should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume